Doxazosin, (R)-
Overview
Description
Doxazosin, ®- is a medication used to treat high blood pressure (hypertension) and symptoms of an enlarged prostate (benign prostatic hyperplasia [BPH]) . It belongs to the general class of medicines called antihypertensives . It is a quinazoline derivative that acts as a competitive alpha1-antagonist .
Synthesis Analysis
The synthesis of Doxazosin, ®- involves complex chemical reactions. A study on the separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors was conducted . The study reported that doxazosin mesylate was analyzed for monitoring the reactions involved during process development .
Molecular Structure Analysis
Doxazosin, ®- has a molecular formula of C23H25N5O5 . Its molecular weight is 451.5 g/mol . The structure of Doxazosin, ®- includes a quinazoline ring substituted by an amino group at position 4, methoxy groups at positions 6 and 7, and a piperazin-1-yl group at position 2 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Doxazosin, ®- are complex and involve multiple steps. A study on the thermal behavior of antihypertensive drug doxazosin mesilate as raw material and in the form of tablets was conducted . The study reported significant changes in nightmares and overall PTSD symptoms among the participants .
Scientific Research Applications
Use in Hypertension and Prostatic Hyperplasia : Doxazosin is extensively used for treating hypertension and prostatic hyperplasia. Its enantiomeric mixture has been characterized by NMR and FT-IR spectroscopy techniques, contributing to a better understanding of its pharmacological profile (I. Gonçalves et al., 2017).
Effects on Prostatic Tissue : It reduces cell proliferation and increases collagen fibers in rat prostatic lobes, indicating its potential in remodeling prostatic tissue and treating BPH (L. Justulin et al., 2008).
Impact on Leydig Cells in Rats : Orally applied Doxazosin disturbed testosterone homeostasis and changed the transcriptional profile of steroidogenic machinery in Leydig cells of adult rats, offering insights into its effects on male reproductive health (N. Stojkov et al., 2013).
Influence on Arterial Stiffness and Vasodilation : Doxazosin has been observed to reduce arterial stiffness and improve arterial vasodilation in patients with hypertension, highlighting its cardiovascular benefits (A. Wykrętowicz et al., 2007).
Metabolic Syndrome Therapy : It shows promise in reducing metabolic syndrome indices, suggesting its role beyond BPH and hypertension treatment (A. Nowak et al., 2021).
Photolytic and Photocatalytic Degradation : Research on its degradation in aqueous solutions has implications for environmental and ecotoxicological assessments (I. T. Bujak et al., 2020).
Efficacy in Treating BPH : Clinical studies affirm its efficacy and safety in treating BPH, especially in dosages ranging from 1-16 mg (R. Janknegt & C. Chapple, 1993).
Long-term Efficacy in BPH and Hypertension : It has shown success in long-term treatment of concurrent BPH and hypertension (A. Fawzy et al., 1999).
Pharmacodynamic and Pharmacokinetic Assessment : Initial studies assessed its effects on blood pressure and heart rate, confirming its selective alpha-adrenoceptor antagonism (H. Elliott et al., 1982).
Enantioselective Metabolic Profile : A study elucidated the enantioselective metabolic characteristics of Doxazosin, identifying 34 metabolites in rats and analyzing their kinetic parameters (D. Kong et al., 2022).
Apoptotic Effects in Breast Cancer Cells : Doxazosin has been shown to inhibit proliferation and induce apoptosis in breast cancer cells by inhibiting EGFR and NF-kappaB signalling pathways (H. Hui et al., 2008).
Prostate Cancer Cell Line Apoptosis : Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation, suggesting a novel mechanism of action in cancer therapy (J. M. Arencibia et al., 2005).
Effects on Blood Pressure and Renin-Angiotensin-Aldosterone : A study on the effects of Doxazosin on blood pressure, renin-angiotensin-aldosterone, and urinary kallikrein suggested its efficacy and safety as an antihypertensive agent (M. Oliveros-Palacios et al., 1991).
Osteoblastic Stem Cell Differentiation : Doxazosin has been found to increase osteogenic differentiation of human mesenchymal stem cells, indicating a potential role in bone metabolism (Yoon Jung Choi et al., 2011).
Future Directions
Doxazosin has potential for future research and development. A study suggested that doxazosin may be of value for some individuals with PTSD but problematic for others . The study recommended that alternative formulations of doxazosin, such as the immediate-release formulation, should be studied . Future research should examine moderators of treatment tolerability and treatment effects to best identify those who will or will not benefit from doxazosin .
properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxazosin, (R)- | |
CAS RN |
70918-17-1 | |
Record name | Doxazosin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXAZOSIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.